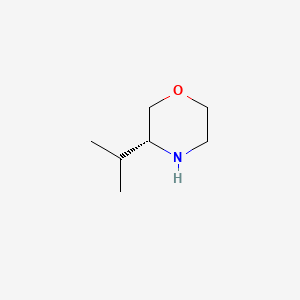

(R)-3-isopropylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-propan-2-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693472 | |

| Record name | (3R)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-01-3 | |

| Record name | (3R)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Leveraging the Chiral Pool for Pharmaceutical Scaffolds

An In-Depth Technical Guide on the Synthesis of (R)-3-isopropylmorpholine from Amino Acids

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a desirable structural motif in drug design.[3] Specifically, chiral 3-substituted morpholines represent a critical class of building blocks, where the stereochemistry at the C-3 position is often crucial for biological activity. The synthesis of enantiomerically pure this compound serves as an exemplary case study in modern asymmetric synthesis.

This guide details the synthesis of this compound by leveraging the "chiral pool," specifically using the readily available and inexpensive amino acid, L-valine. This approach is highly efficient as the stereocenter and the isopropyl side chain of the target molecule are already present in the starting material. We will explore the critical transformations involved: the stereospecific reduction of the amino acid to its corresponding amino alcohol and subsequent cyclization strategies to form the morpholine ring. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental design.

Overall Synthetic Strategy

The conversion of L-valine to this compound is a two-stage process. The first stage involves the reduction of the carboxylic acid functional group of L-valine to a primary alcohol, yielding (R)-2-amino-3-methyl-1-butanol, commonly known as L-valinol. It is critical to note the change in stereochemical descriptor from (S) to (R) is due to a change in Cahn-Ingold-Prelog priority rules upon reduction of the carboxyl group, not an inversion of stereochemistry. The second stage involves the construction of the morpholine ring by introducing a two-carbon linker that connects the nitrogen and oxygen atoms of the amino alcohol.

Caption: Overall synthetic workflow from L-Valine to this compound.

Part 1: Stereospecific Reduction of L-Valine to L-Valinol

The primary challenge in the first stage is the reduction of the carboxylic acid group, which is generally unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[4] Therefore, more potent reagents or activation of the carboxyl group is necessary. The key objective is to achieve this reduction with complete retention of the stereocenter's configuration.[5]

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols. However, its high reactivity, pyrophoric nature, and sensitivity to moisture necessitate careful handling and anhydrous conditions.[4]

Causality and Experimental Choices:

-

Reagent: LiAlH₄ is chosen for its potency in reducing the carboxyl group without requiring prior derivatization.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a standard ethereal solvent that is inert to LiAlH₄ and effectively solubilizes the intermediate complexes.

-

Work-up: The reaction is quenched sequentially with water and a strong base (e.g., NaOH) to manage the exothermic decomposition of excess LiAlH₄ and precipitate aluminum salts as filterable solids (Fieser work-up), simplifying purification.

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

L-valine (1.0 molar equivalent) is added portion-wise to the stirred suspension. Caution: Vigorous hydrogen gas evolution occurs.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours to ensure complete reaction.

-

After cooling the mixture back to 0 °C, it is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water.

-

The resulting white precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude L-valinol.

-

The product can be purified by distillation under reduced pressure to afford a clear oil or a low-melting-point solid.[6]

Method 2: Sodium Borohydride and Iodine (NaBH₄/I₂) System

To circumvent the hazards associated with LiAlH₄, a milder and more cost-effective system using NaBH₄ in combination with an electrophilic activator like iodine has been developed.[4][7] This system generates diborane (in situ), which is the active reducing species for the carboxylic acid.

Causality and Experimental Choices:

-

Reagents: NaBH₄ is a mild and safe reducing agent. Iodine acts as an electrophile to activate the borohydride, forming diborane (B₂H₆), which readily reduces carboxylic acids.[7]

-

Procedure: A solution of iodine in THF is added dropwise to a suspension of the amino acid and NaBH₄ in THF. This controlled addition maintains the reaction temperature and moderates the vigorous evolution of hydrogen gas.[8]

-

Advantages: This method avoids the use of highly flammable LiAlH₄, making it more suitable for larger-scale synthesis. The reagents are also less expensive.[4]

-

To a dry round-bottom flask under a nitrogen atmosphere, add L-valine (1.0 molar equivalent) and NaBH₄ (2.5 molar equivalents) to anhydrous THF.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Prepare a solution of iodine (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the amino acid suspension over 30-60 minutes, maintaining the internal temperature below 20 °C. Vigorous H₂ evolution will be observed.

-

Once the iodine addition is complete and gas evolution has subsided, the mixture is heated to reflux for 15-18 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by acidification with aqueous HCl (e.g., 1 M HCl).

-

The THF is removed under reduced pressure. The remaining aqueous layer is basified with a strong base (e.g., 6 M NaOH) to a pH > 12.

-

The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield L-valinol.[7]

| Parameter | Method 1: LiAlH₄ | Method 2: NaBH₄/I₂ |

| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride / Iodine |

| Typical Yield | ~80-90%[6] | ~75-85%[7] |

| Key Advantage | High reactivity, well-established | Improved safety profile, lower cost[4] |

| Key Disadvantage | Pyrophoric, requires strict anhydrous conditions | Longer reflux times, multi-step work-up |

Part 2: Cyclization of L-Valinol to this compound

With the chiral amino alcohol in hand, the final step is the formation of the six-membered morpholine ring. This requires the formal addition of a –CH₂CH₂– unit to bridge the nitrogen and oxygen atoms. Several strategies exist to accomplish this transformation.[9]

Method 1: The Morpholinone Route

A robust and common two-step method involves an initial acylation of the amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization to form a morpholinone (a cyclic amide-ether). This intermediate is then reduced to the desired morpholine.[10]

Caption: Workflow for the morpholinone route to this compound.

Causality and Experimental Choices:

-

Acylation: Chloroacetyl chloride is a bifunctional reagent. The acyl chloride group readily reacts with the more nucleophilic amine of L-valinol. The chloride on the alpha-carbon serves as a leaving group for the subsequent cyclization.

-

Cyclization: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces the chloride in an intramolecular Sₙ2 reaction to form the six-membered ring.[10]

-

Reduction: The resulting lactam (cyclic amide) is chemically robust and requires a strong reducing agent like LiAlH₄ or borane (BH₃•THF) for complete reduction to the corresponding amine.

Step A: Synthesis of (R)-5-isopropylmorpholin-3-one

-

Dissolve L-valinol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a chlorinated solvent (e.g., CH₂Cl₂) and cool to 0 °C.

-

Add a solution of chloroacetyl chloride (1.05 eq) in CH₂Cl₂ dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete formation of the N-acylated intermediate.

-

Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Dissolve the crude intermediate in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours until cyclization is complete.

-

Cool the reaction and quench carefully with water. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the morpholinone by column chromatography or recrystallization.[10]

Step B: Reduction of (R)-5-isopropylmorpholin-3-one

-

Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under nitrogen and cool to 0 °C.

-

Add a solution of the morpholinone (1.0 eq) in THF dropwise.

-

After addition, heat the reaction to reflux for 4-8 hours.

-

Cool the mixture to 0 °C and perform a Fieser work-up as described in the L-valine reduction method.

-

Extract the product, dry the organic phase, and concentrate under reduced pressure. The final this compound can be purified by distillation.

Method 2: The Ethylene Sulfate Route (Redox-Neutral)

A more modern and "greener" approach utilizes ethylene sulfate as a C2-synthon. This method is often a one or two-step, redox-neutral protocol that avoids the use of harsh reducing agents and acyl chlorides.[11][12]

Causality and Experimental Choices:

-

Reagent: Ethylene sulfate is a cyclic sulfate that acts as an efficient electrophile for two sequential Sₙ2 reactions.

-

Mechanism: The amine of L-valinol first attacks the ethylene sulfate, opening the ring to form a zwitterionic intermediate (a sulfate ester).[11] In the presence of a base like potassium tert-butoxide (t-BuOK), the alcohol is deprotonated, and the resulting alkoxide performs an intramolecular Sₙ2 cyclization, displacing the sulfate group to form the morpholine ring.[12]

-

Advantages: This protocol is redox-neutral, avoiding the waste associated with hydride reductions. It often proceeds under milder conditions and can be performed in fewer steps than the morpholinone route.[11]

-

In a round-bottom flask, dissolve L-valinol (1.0 eq) in a suitable solvent such as acetonitrile or THF.

-

Add ethylene sulfate (1.0-1.2 eq) to the solution and stir at room temperature for 12-24 hours. The zwitterionic intermediate may precipitate from the solution.

-

Isolate the intermediate by filtration if it precipitates, or proceed directly by adding a strong base.

-

Suspend the intermediate in a solvent like THF and add potassium tert-butoxide (t-BuOK, 2.0-2.2 eq) at room temperature.

-

Heat the mixture to reflux for 2-4 hours until cyclization is complete (monitor by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography or distillation to obtain this compound.[11][12]

| Parameter | Method 1: Morpholinone Route | Method 2: Ethylene Sulfate Route |

| Key Reagents | Chloroacetyl chloride, NaH, LiAlH₄ | Ethylene sulfate, t-BuOK |

| Redox Steps | Yes (Amide Reduction) | No (Redox-Neutral) |

| Number of Steps | 2-3 (Acylation, Cyclization, Reduction) | 1-2 (Alkylation, Cyclization) |

| Key Advantage | Robust, widely applicable | "Green," avoids harsh hydrides[11] |

| Key Disadvantage | Generates significant waste (hydride quench) | Ethylene sulfate can be moisture-sensitive |

Conclusion

The synthesis of enantiopure this compound from L-valine is a prime example of efficient chiral pool synthesis. By starting with a molecule that already contains the desired stereochemistry and carbon framework, the synthetic challenge is reduced to a sequence of reliable and well-understood chemical transformations. Both the classic reduction of the amino acid followed by a morpholinone-based cyclization and more modern, redox-neutral cyclizations offer viable pathways for researchers. The choice of method will depend on factors such as scale, available equipment, safety considerations, and cost. The protocols and rationale provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to produce this and other valuable chiral morpholine building blocks.

References

- Hwang, S. H., et al. (2008). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. The Open Organic Chemistry Journal, 2, 107-109.

- McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Referenced in Chemistry Stack Exchange.

- O'Brien, P. P., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(3), 447-452.

- Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4467–4470.

- Foley, C. A., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(11), 609–616.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry.

- Organic Chemistry Portal. Morpholine synthesis.

- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.

- Evans, D. A., et al. (1998). Synthesis of Di- and Trisubstituted (S,S)-2,2‘-Isopropylidenebis(4-phenyl-2-oxazoline). The Journal of Organic Chemistry, 63(13), 4541–4544. Referenced in Organic Syntheses.

- Kulesza, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.

- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.

Sources

- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benthamopen.com [benthamopen.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

Physicochemical properties of (R)-3-isopropylmorpholine

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, a chiral building block of significant interest in modern drug discovery and development.[1][2] The narrative is structured to provide not just data, but also the scientific rationale behind its determination and its implications for research and development professionals.

Core Molecular and Physical Characteristics

This compound is a saturated heterocyclic compound featuring a morpholine core substituted with an isopropyl group at the chiral C-3 position. This structure imparts a unique combination of properties, including basicity, moderate polarity, and three-dimensional complexity, making it a valuable scaffold in medicinal chemistry.[3] A precise understanding of its fundamental properties is the cornerstone of its effective application, from reaction design to formulation.

The primary physicochemical data for this compound are summarized below. This information is critical for calculating molar equivalents, predicting reaction behavior, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 74572-01-3 | [4] |

| Molecular Formula | C₇H₁₅NO | N/A |

| Molecular Weight | 129.20 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 175.2 °C at 760 mmHg | [4] |

| Density | ~0.9 g/cm³ | [5] |

Stereochemical Integrity: The Foundation of Biological Activity

The biological activity of chiral molecules is critically dependent on their stereochemistry.[6] For this compound, ensuring high enantiomeric purity is paramount, as the (S)-enantiomer may exhibit different, undesirable, or no biological effects.[6] Synthetic routes often employ chiral precursors or asymmetric synthesis strategies to establish the desired (R) configuration.[7]

Consequently, a robust analytical method to verify enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][8]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Causality: The separation of enantiomers is achieved because the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer.[6][9] The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.[6] A polysaccharide-based column is often effective for a wide range of compounds.[8] The addition of a basic modifier, like diethylamine (DEA), to the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like morpholines by minimizing undesirable ionic interactions with the silica support.[10]

Caption: Workflow for Chiral HPLC analysis of this compound.

Step-by-Step Methodology:

-

System Preparation:

-

Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio. Filter and degas the mobile phase.

-

Column: Install a polysaccharide-based chiral column (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm).[10]

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 25 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Run:

-

Injection: Inject 10 µL of the prepared sample.

-

Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 210 nm), as the morpholine scaffold lacks a strong chromophore.

-

Run Time: Allow the run to proceed for a sufficient duration to ensure the elution of both enantiomers.

-

-

Data Analysis:

-

Identify and integrate the peak areas corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (e.e. %) using the standard formula.

-

Structural Confirmation: Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR and Mass Spectrometry is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The isopropyl group will present as a characteristic doublet (for the two methyl groups) and a multiplet (for the CH group).

-

¹³C NMR : The carbon spectrum will confirm the presence of seven distinct carbon environments. The chemical shifts will reflect the connectivity, with carbons adjacent to the nitrogen and oxygen atoms appearing further downfield.[11]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry confirms the molecular weight of the compound.[12] Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 130.1.

-

Solution Behavior: Solubility and Basicity (pKa)

The behavior of a drug candidate in solution is fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Solubility and pKa are two of the most critical parameters in this regard.

-

Solubility : As a moderately polar molecule, this compound is expected to be miscible with a wide range of organic solvents, including alcohols, ethers (like THF), and chlorinated solvents.[13] Its solubility in aqueous media is pH-dependent. At neutral or high pH, its solubility may be limited due to the non-polar isopropyl group. However, in acidic solutions, protonation of the morpholine nitrogen forms a more polar ammonium salt, significantly increasing aqueous solubility. This property is often leveraged in drug formulation.

-

Basicity (pKa) : The pKa of the conjugate acid of the morpholine nitrogen dictates the extent of ionization at a given pH. This is crucial for predicting its interaction with biological targets, membrane permeability, and solubility.[14] Potentiometric titration is a direct and reliable method for pKa determination.[15]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added.[15] The resulting titration curve shows a point of maximum inflection at the equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the amine has been neutralized), the pH of the solution is equal to the pKa of the conjugate acid.[15]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a standardized solution of ~0.1 M hydrochloric acid.

-

Accurately prepare a ~0.05 M solution of this compound in CO₂-free deionized water.

-

Perform a two- or three-point calibration of a pH meter using standard buffers.

-

-

Titration:

-

Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed beaker maintained at 25 °C.

-

Immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

-

Add the standardized HCl titrant in small increments (e.g., 0.1 mL), recording the pH value after each addition has stabilized.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point (the steepest part of the curve) by calculating the first or second derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

-

References

- Determining Dissociation Constants (pKa) of Amines. (n.d.). MDPI.

- Simple Method for the Estimation of pKa of Amines. (n.d.). Croatian Chemical Society.

- Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health (PMC).

- Spectrophotometric Determination of the pKa's of Some Aromatic Amines. (1962). Defense Technical Information Center (DTIC).

- Measurement and Prediction of pKa of Linear and Cyclic Amines. (2022). University of Regina.

- 3M Scotchcast™ Electrical Resin 281 (A & B) Safety Data Sheet. (2024). 3M.

- (R)-3-methylmorpholine. (2025). Chemsrc.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health (PMC).

- IR, MS, UV, NMR Spectroscopy. (n.d.). Scribd.

- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.

- Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. (2021). National Institutes of Health (PMC).

- Morpholine. (n.d.). PubChem, National Institutes of Health.

- Getting Started with Chiral Method Development. (2022). Regis Technologies.

- Chapter 13: Spectroscopy. (n.d.). University of Calgary.

- N-(3-Aminopropyl)morpholine. (n.d.). PubChem, National Institutes of Health.

- Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2006). PubMed, National Institutes of Health.

- Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane. (n.d.). Oriental Journal of Chemistry.

- Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.

- Morpholine. (1989). IARC Monographs, NCBI.

- Copper-catalyzed electrophilic amination of diorganozinc reagents. (n.d.). Organic Syntheses.

- Drug Discovery and Development. (n.d.). RTI International.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

- Solubility of Organic Compounds. (2023). University of Toronto.

- Drug Discovery and Development application with Syrris. (n.d.). Syrris.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube.

- Solvent Miscibility Table. (n.d.). University of Rochester.

- High-throughput investigation of macromolecular interactions for drug development. (2025). PubMed Central, National Institutes of Health.

- Natural product-derived compounds in clinical trials and drug approvals. (2025). Royal Society of Chemistry.

- Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. (2023). PubMed Central, National Institutes of Health.

Sources

- 1. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 2. syrris.com [syrris.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, - Safety Data Sheet [chemicalbook.com]

- 5. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 6. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ymc.co.jp [ymc.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 11. scribd.com [scribd.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Isopropylmorpholine: A Versatile Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability.[3] The stereochemistry of substituted morpholines is often critical for their biological activity, making the development of efficient asymmetric syntheses for these chiral building blocks a key focus in contemporary drug discovery.[4] Among these, (R)-3-isopropylmorpholine emerges as a valuable synthon, offering a unique combination of steric and electronic properties for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, underscoring its potential as a pivotal component in the development of next-generation therapeutics.

Synthesis of this compound: Strategies and Mechanistic Insights

The enantioselective synthesis of 3-substituted morpholines can be achieved through several robust methodologies. A common and efficient approach involves the use of readily available chiral amino alcohols as starting materials.[5]

Representative Synthetic Strategy: From (R)-Alaninol

A practical and scalable synthesis of this compound can be envisioned starting from the chiral amino alcohol, (R)-alaninol. This method typically involves a two-step sequence: N-alkylation followed by intramolecular cyclization.

Conceptual Workflow for the Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Representative Two-Step Synthesis

The following protocol is a representative procedure for the synthesis of 3-alkyl-substituted morpholines, adapted for the preparation of this compound from (R)-alaninol.

Step 1: Synthesis of (R)-2-((2-chloroethyl)amino)propan-1-ol

-

To a stirred solution of (R)-alaninol (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and 1-bromo-2-chloroethane (1.2 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude (R)-2-((2-chloroethyl)amino)propan-1-ol from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate in the first step is a mild base suitable for the N-alkylation of the amino alcohol without promoting significant side reactions. In the second step, a strong base like sodium hydride is required to deprotonate the hydroxyl group, facilitating the intramolecular Williamson ether synthesis to form the morpholine ring.

-

Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for the SN2 reaction in the first step. Anhydrous THF is used in the second step as it is unreactive towards sodium hydride and effectively solubilizes the intermediate.

-

Temperature Control: The initial cooling to 0 °C during the addition of sodium hydride is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

Alternative Asymmetric Synthetic Routes

Modern catalytic methods offer elegant and highly efficient alternatives for the synthesis of chiral morpholines.

-

Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and atom-economical route to the corresponding chiral morpholines with excellent enantioselectivities (up to 99% ee).[6][7] The use of chiral bisphosphine ligands is crucial for achieving high levels of stereocontrol.[6]

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A powerful one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[4] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand.[4]

Mechanism of Asymmetric Transfer Hydrogenation

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| CAS Number | 74572-01-3 | [8] |

| Molecular Formula | C₇H₁₅NO | [8] |

| Molecular Weight | 129.20 g/mol | [8] |

| Boiling Point | 175.2 °C at 760 mmHg (Predicted) | |

| Density | 0.9 g/cm³ (Predicted) | |

| ¹H NMR (CDCl₃, Predicted) | δ (ppm): 3.8-3.5 (m, 2H), 3.4-3.2 (m, 1H), 2.9-2.6 (m, 3H), 1.8-1.6 (m, 1H), 1.5 (br s, 1H), 0.9 (d, J=6.5 Hz, 6H) | [9][10] |

| ¹³C NMR (CDCl₃, Predicted) | δ (ppm): 68.0, 58.0, 46.5, 30.0, 19.5, 18.0 | [9][10] |

Note: Predicted NMR data is based on general chemical shift ranges for substituted morpholines and may vary depending on experimental conditions.[9][10][11]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical agents. The isopropyl group provides a degree of lipophilicity and steric bulk that can be exploited to fine-tune the binding of a molecule to its biological target.

Case Study: Aprepitant (Emend®) - A Chiral Morpholine in Action

While not containing an isopropyl group, the synthesis of the antiemetic drug Aprepitant (Emend®) is a landmark example of the critical role of a chiral morpholine core in a clinically successful drug.[12] The synthesis of Aprepitant involves the construction of a highly substituted morpholine ring with precise stereochemical control at multiple centers.[13] The morpholine moiety is essential for the drug's high affinity and selectivity as a human neurokinin-1 (NK-1) receptor antagonist.[12][14]

The Chiral Morpholine Core of Aprepitant

Caption: The pivotal role of the chiral morpholine in Aprepitant.

The synthetic strategies developed for Aprepitant, such as crystallization-induced diastereoselective transformations and stereoselective Lewis acid-catalyzed trans-acetalization reactions, have provided a robust toolbox for the synthesis of other complex chiral morpholines, including those derived from this compound.[5][13]

Potential Therapeutic Areas for this compound Derivatives

Based on the known biological activities of other substituted morpholines, derivatives of this compound hold promise in a variety of therapeutic areas:

-

Oncology: The morpholine scaffold is a key component of several kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[15][16]

-

Neurodegenerative Diseases: The physicochemical properties of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for the development of drugs targeting central nervous system disorders.[17]

-

Infectious Diseases: Morpholine derivatives have been investigated for their antibacterial and antifungal activities.[6]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its efficient enantioselective synthesis, coupled with the favorable physicochemical properties imparted by the morpholine scaffold, makes it an attractive starting material for the creation of diverse libraries of compounds for high-throughput screening and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of chiral synthons like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

- Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2024).

- Zhao, M. M., McNamara, J. M., Ho, G. J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M. J., Dolling, U.-H., Grabowski, E. J. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747.

- U.S. Food and Drug Administration. (2003). EMEND® (aprepitant) Capsules Label.

- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.

- Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 74(14), 5119-5122.

- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(11), 2654–2658.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(45), 15061–15066.

- Payack, J. F., et al. (2004). Preparation of aprepitant. Organic Process Research & Development, 8(2), 183-191.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.

- BenchChem. (2025). The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry: A Technical Guide. BenchChem.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Pathak, G., Rushell, E., Pathak, S., Khandelwal, S., & Kumar, M. (2024).

- Tzara, A., et al. (2020).

- I. M. D. Calderone V. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 7(12), 1644–1654.

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).

- BenchChem. (2025).

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675.

- Tzara, A., et al. (2020).

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchwithnj.com [researchwithnj.com]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 7. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy beta-Ionone (EVT-3166875) | 79-77-6 [evitachem.com]

- 9. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Introduction to (R)-3-isopropylmorpholine as a chiral auxiliary

An In-Depth Technical Guide to (R)-3-Isopropylmorpholine as a Chiral Auxiliary

Introduction: The Morpholine Scaffold in Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, synthetic chemists rely on a toolkit of methods to control stereochemistry. Among the most robust and reliable strategies is the use of chiral auxiliaries: enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[] While classic examples like Evans' oxazolidinones and Oppolzer's camphorsultam are ubiquitous, the exploration of alternative scaffolds continues to yield valuable tools for modern synthesis.

This guide focuses on this compound, a chiral auxiliary derived from the readily available and inexpensive amino acid, (R)-valine. The morpholine ring provides a conformationally rigid, chair-like framework that is ideal for transmitting stereochemical information. The C3-isopropyl group, originating from the valine side chain, acts as a powerful steric director, effectively shielding one face of a reactive intermediate.

As a Senior Application Scientist, this guide is structured not as a simple list of protocols, but as a comprehensive narrative that explains the causality behind the synthetic steps. We will delve into the synthesis of the auxiliary, the mechanism of its stereodirecting influence, its application in cornerstone C-C bond-forming reactions, and the methods for its subsequent removal and recovery.

Part 1: Synthesis and Preparation of the Chiral Auxiliary

The utility of a chiral auxiliary is intrinsically linked to its accessibility. This compound is strategically advantageous as it is synthesized from (R)-valine, a member of the chiral pool. The synthesis is a robust, two-stage process: reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the morpholine ring.

Stage 1: Reduction of (R)-Valine to (R)-Valinol

The direct reduction of a carboxylic acid in the presence of an amine requires a powerful reducing agent capable of reducing the carboxyl group without affecting other functionalities. Lithium aluminum hydride (LAH) is a classic and effective choice for this transformation.[2][3]

-

Setup: A 2 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a 500 mL pressure-equalizing dropping funnel. The entire apparatus is oven-dried and assembled hot under a stream of dry nitrogen.

-

LAH Suspension: The flask is charged with lithium aluminum hydride (40 g, 1.05 mol) and 800 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is stirred to ensure it is homogenous.

-

Substrate Addition: (R)-Valine (100 g, 0.85 mol) is added portion-wise to the stirred LAH suspension at a rate that maintains gentle reflux. Causality Note: The reaction is highly exothermic; slow addition is critical for safety and control.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for 18 hours to ensure complete reduction.

-

Work-up and Quenching (Fieser method): The flask is cooled in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of 40 mL of water, 40 mL of 15% aqueous sodium hydroxide, and finally 120 mL of water. Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying purification.

-

Isolation: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF (3 x 200 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude oil is purified by vacuum distillation to afford (R)-valinol as a clear, colorless oil (Typical Yield: 75-85%).[2]

Stage 2: Cyclization to this compound

The formation of the morpholine ring from a 1,2-amino alcohol can be achieved via annulation with a two-carbon electrophile. Modern methods provide efficient and selective routes. A particularly effective protocol involves the reaction with ethylene sulfate, which acts as a compact and reactive dielectrophile.[4][5]

-

Setup: A 1 L round-bottom flask is charged with (R)-valinol (50 g, 0.48 mol) and 500 mL of acetonitrile.

-

Reagent Addition: Ethylene sulfate (60 g, 0.48 mol) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting amino alcohol.

-

Cyclization: Potassium tert-butoxide (60 g, 0.53 mol) is added portion-wise to the reaction mixture, which is then heated to 60 °C for 4 hours to drive the intramolecular cyclization.

-

Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (300 mL) and dichloromethane (300 mL).

-

Extraction & Purification: The aqueous layer is extracted with dichloromethane (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield this compound.

Part 2: Mechanism of Stereocontrol

The power of this compound as a chiral auxiliary lies in its ability to create a highly biased steric environment upon conversion to an N-acyl derivative. In reactions involving enolate chemistry, such as alkylations and aldol additions, the stereochemical outcome is dictated by the preferred conformation of the enolate intermediate.

-

Acylation: The auxiliary is first acylated with a prochiral carboxylic acid chloride or anhydride to form an N-acylmorpholine.

-

Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) for alkylations or a Lewis acid/tertiary amine combination (e.g., Bu₂BOTf/DIPEA) for aldol reactions, generates a Z-enolate. The chelation between the lithium or boron cation, the enolate oxygen, and the amide carbonyl oxygen locks the system into a rigid conformation.[6]

-

Stereodifferentiation: In this rigid conformation, the C3-isopropyl group extends over the si-face of the enolate. This substantial steric bulk effectively blocks the approach of an electrophile from this face, forcing it to attack from the less hindered re-face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.

Visualization: Transition State Model

The following diagram illustrates the proposed transition state for the alkylation of the lithium enolate of an N-acyl-(R)-3-isopropylmorpholine derivative.

Caption: Transition state model showing the i-Pr group blocking the top (si) face.

Part 3: Applications in Asymmetric Synthesis

The N-acyl-(R)-3-isopropylmorpholine system is a versatile intermediate for various asymmetric transformations. Below are representative protocols for two fundamental carbon-carbon bond-forming reactions.

Application 1: Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone transformation for creating chiral carboxylic acid derivatives. The protocol below is a robust, general procedure.[]

Caption: Workflow for the asymmetric alkylation using the chiral morpholine auxiliary.

-

Setup: A flame-dried flask under a nitrogen atmosphere is charged with the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) and anhydrous THF (0.1 M solution). The solution is cooled to -78 °C (dry ice/acetone bath).

-

Enolate Formation: A solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or titrated) in THF is added dropwise. The solution is stirred at -78 °C for 1 hour. Expertise Note: The formation of the Z-lithium enolate is crucial for high selectivity. Maintaining a low temperature and using a high-quality base are paramount.

-

Alkylation: The alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

-

Quench and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis.

Application 2: Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously. The use of boron enolates, as pioneered by Evans, provides excellent control over both relative and absolute stereochemistry.[6]

-

Setup: A flame-dried flask under nitrogen is charged with the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) and anhydrous dichloromethane (0.1 M). The solution is cooled to 0 °C.

-

Enolate Formation: Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. Causality Note: The combination of Bu₂BOTf and a hindered amine base selectively generates the Z-boron enolate, which is key to achieving the desired 'syn' aldol adduct.

-

Aldol Addition: The aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for an additional 1 hour.

-

Quench and Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is stirred vigorously with methanol and 30% hydrogen peroxide at 0 °C for 1 hour to oxidize the boron species.

-

Extraction and Purification: The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate, brine, dried, and concentrated. The product is purified by flash chromatography.

| Reaction Type | Electrophile | Typical Yield | Typical Diastereoselectivity (d.r.) |

| Alkylation | Benzyl Bromide | 85-95% | >95:5 |

| Alkylation | Methyl Iodide | 80-90% | >95:5 |

| Aldol | Isobutyraldehyde | 75-85% | >98:2 (syn) |

| Aldol | Benzaldehyde | 80-90% | >98:2 (syn) |

| Table 1: Representative yields and diastereoselectivities for reactions using morpholine-based chiral auxiliaries, based on analogous systems reported in the literature.[6][7] |

Part 4: Auxiliary Cleavage and Recovery

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. N-acylmorpholines can be cleaved to reveal a variety of functional groups.[8]

-

Conditions: The alkylated N-acylmorpholine (1.0 equiv) is dissolved in a 4:1 mixture of THF and water.

-

Reagents: The solution is cooled to 0 °C, and lithium hydroxide (LiOH, 4.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) are added.

-

Reaction: The mixture is stirred at 0 °C for 4 hours.

-

Work-up: The reaction is quenched with aqueous sodium sulfite. The THF is removed, and the aqueous solution is acidified with HCl. The product is extracted with ethyl acetate, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Conditions: The N-acylmorpholine is dissolved in anhydrous THF and cooled to 0 °C.

-

Reagent: Lithium aluminum hydride (LAH, 2.0-3.0 equiv) is added portion-wise.

-

Reaction: The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction is quenched and worked up using the Fieser method as described in the synthesis of (R)-valinol. This process yields the chiral primary alcohol and recovers the auxiliary.

Summary and Outlook

This compound stands as a valuable, yet perhaps underutilized, chiral auxiliary for asymmetric synthesis. Its straightforward synthesis from an inexpensive chiral pool starting material, the conformational rigidity of its N-acyl derivatives, and the powerful stereodirecting effect of the C3-isopropyl group make it a compelling choice for researchers in process development and discovery chemistry.

Key Advantages:

-

Accessibility: Readily prepared in two steps from (R)-valine.

-

High Diastereoselectivity: The isopropyl group provides excellent facial shielding for enolate reactions.

-

Robustness: The morpholine amide is stable and amenable to a variety of reaction and cleavage conditions.

-

Recovery: The auxiliary can be recovered and reused, improving process economy.

While it may not supplant the most established auxiliaries for all applications, this compound offers a highly effective and economical alternative, particularly for the asymmetric synthesis of α-substituted and β-hydroxy carboxylic acid derivatives. Its performance in other classes of reactions, such as conjugate additions and Diels-Alder reactions, represents a fertile ground for future investigation.

References

- G. D. Smith, et al. (1990). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 90(5), 879-917. [URL not available in search results]

- A. B. Charette, et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300126. [Link]

- E. M. Carreira, et al. (2020). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 59(42), 18563-18567. [Link]

- Novák, Z., et al. (2021). Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. Morressier. [Link]

- K. G. Ortiz, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847–29856. [Link]

- S. W. Youn, et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-7. [Link]

- R. G. d. S. Sóla, et al. (1996). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 61(21), 7240-7250. [Link]

- M. J. McKennon, et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

- Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]

- D. A. Dickman, et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]

- T. Aubineau, et al. (2021). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. Synlett, 32(05), 525-531. [Link]

- J. P. Wolfe, et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(18), 4120-4123. [Link]

- Y. Cao & G. Yang. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(5), 896-899. [Link]

- Wikipedia. (n.d.). Valinol. Wikipedia. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for (R)-3-isopropylmorpholine

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-isopropylmorpholine

Introduction

This compound is a chiral heterocyclic compound belonging to the morpholine family. Morpholine derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules to enhance properties such as efficacy, solubility, and metabolic stability. Precise and unambiguous structural confirmation of such molecules is paramount, particularly for chiral compounds where stereochemistry can dictate biological activity. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The data and interpretations presented herein serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this and related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout the guide to assign specific signals in the NMR, IR, and MS analyses.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through splitting patterns), and the number of protons in each environment (through integration).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-N4 | 1.5 - 2.5 | Broad Singlet | 1H | Amine proton |

| H-C2, H-C6 | 3.5 - 4.0 | Multiplet | 4H | Protons adjacent to oxygen |

| H-C3, H-C5 | 2.5 - 3.0 | Multiplet | 3H | Protons adjacent to nitrogen |

| H-C8 | 1.6 - 2.0 | Multiplet | 1H | Isopropyl methine proton |

| H-C9, H-C10 | 0.8 - 1.0 | Doublet | 6H | Isopropyl methyl protons |

Causality and Insights:

-

Downfield Shifts: Protons on C2 and C6 are adjacent to the highly electronegative oxygen atom, causing them to be deshielded and appear at a higher chemical shift (downfield). Similarly, protons on C3 and C5 are deshielded by the adjacent nitrogen atom, though to a lesser extent than oxygen.[1]

-

Multiplicity: The complex overlapping signals for the morpholine ring protons (H-C2, H-C3, H-C5, H-C6) arise from complex spin-spin coupling in the chair conformation of the ring.[2] The isopropyl methyl protons (H-C9, H-C10) appear as a doublet because they are coupled to the single methine proton (H-C8).

-

Broadening: The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[3]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2, C6 | 65 - 75 | Carbons adjacent to oxygen |

| C3, C5 | 45 - 55 | Carbons adjacent to nitrogen |

| C8 | 30 - 35 | Isopropyl methine carbon |

| C9, C10 | 18 - 22 | Isopropyl methyl carbons |

Causality and Insights:

-

Electronegativity Effects: Similar to ¹H NMR, carbons bonded to electronegative atoms (oxygen and nitrogen) are deshielded and appear downfield.[4] C2 and C6, being next to oxygen, have the highest chemical shifts.

-

Chirality: Due to the chiral center at C3, the two methyl carbons of the isopropyl group (C9 and C10) are diastereotopic and may appear as two distinct signals, especially in a chiral environment or at low temperatures.[5]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved to create a homogeneous solution.[8]

-

Internal Standard: Use tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9][10]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The key functional groups in this compound—the secondary amine (N-H), the C-O-C ether linkage, and the C-H bonds—give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch | Medium, Sharp | Secondary Amine |

| 2850 - 2960 | C-H Stretch (sp³) | Strong, Sharp | Alkane (Isopropyl & Morpholine) |

| 1450 - 1470 | C-H Bend | Medium | Alkane |

| 1070 - 1150 | C-O-C Stretch (asymmetric) | Strong, Sharp | Ether |

| 650 - 900 | N-H Wag (out-of-plane) | Medium, Broad | Secondary Amine |

Causality and Insights:

-

N-H Stretch: The single, sharp peak in the 3300-3500 cm⁻¹ region is a hallmark of a secondary amine (R₂NH).[3][11] This distinguishes it from primary amines (RNH₂), which show two peaks in this region.

-

C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³ hybridized, which accounts for all C-H bonds in this molecule.[12]

-

C-O-C Stretch: The most intense and characteristic peak for the morpholine ring is the strong C-O-C asymmetric stretch, typically found around 1100 cm⁻¹.[13] This is a highly reliable indicator of the ether functional group.

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

The thin film method is a common and straightforward technique for analyzing liquid samples.

-

Sample Preparation: Place one to two drops of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first and press lightly to create a thin, uniform liquid film between the plates.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14][15]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Molecular Ion and Predicted Fragmentation

Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.[16][17]

-

Molecular Formula: C₇H₁₅NO

-

Exact Mass: 129.1154 g/mol

-

Molecular Ion Peak (M⁺•): m/z = 129

The most characteristic fragmentation pathway for amines is α-cleavage , where the bond between the α-carbon and a β-substituent is broken.[18][19] This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom.[20]

Figure 2. Proposed α-cleavage fragmentation pathways for this compound.

Predicted Mass Spectrum Fragments:

| m/z | Identity | Formation Mechanism |

| 129 | [C₇H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 86 | [C₄H₈NO]⁺ | α-cleavage: Loss of the isopropyl radical |

| 72 | [C₃H₆NO]⁺ | α-cleavage: Cleavage of the morpholine ring |

Causality and Insights:

-

Nitrogen Rule: The molecular ion has an odd mass (129), which is consistent with the Nitrogen Rule, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20]

-

Base Peak: The most stable fragment typically forms the base peak (the most intense peak) in the spectrum. For aliphatic amines, the fragment resulting from α-cleavage to lose the largest alkyl group is often the base peak.[19] In this case, the loss of the isopropyl radical to form the m/z 86 fragment is expected to be a very prominent peak.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for analyzing volatile, thermally stable compounds.[21]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample.[17]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[22]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller ions and neutral radicals.[16]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The integrated application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific connectivity of the isopropyl group to the chiral C3 position of the morpholine ring. IR spectroscopy provides clear evidence for the key functional groups, namely the secondary amine and the ether linkage. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable α-cleavage fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of the compound for its application in research and development.

References

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4376–4387.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- LibreTexts Chemistry. (2022). Electron Ionization.

- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.

- Labcompare. (2024). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Corpus UL. (n.d.). FTIR-ATR spectroscopy in thin film studies: The importance of sampling depth and deposition substrate.

- LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

- LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups.

- LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Valkenborg, D., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph.

- Bruker. (2019). Thin Film Analysis by Nanomechanical Infrared Spectroscopy. ACS Omega.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments.

- LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- KLA. (n.d.). Infrared Analysis of Advanced Thin Film Materials.

- YouTube. (2025). Mass Spec Mech Amines Alpha Cleavage Source.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Wikipedia. (n.d.). Electron ionization.

- MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.

- Whitman College. (n.d.). GCMS Section 6.15.

- ResearchGate. (2014). How can we measure the FTIR of a thin film? What is the right substrate to use?.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- LibreTexts Chemistry. (2023). Uses of ¹³C NMR Spectroscopy.

- Illinois State University. (2015). Infrared Spectroscopy.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.

- ResearchGate. (2009). 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Illinois State University. (n.d.). INFRARED SPECTROSCOPY (IR).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- LibreTexts Chemistry. (2024). Spectroscopy of Amines.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. labcompare.com [labcompare.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 18. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Mass Spectrometry of Amines [jove.com]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]